molecular formula C11H15NO2 B12653334 Butyl 6-methylpyridine-2-carboxylate CAS No. 39640-52-3

Butyl 6-methylpyridine-2-carboxylate

Cat. No.: B12653334
CAS No.: 39640-52-3
M. Wt: 193.24 g/mol
InChI Key: JHBFXWFPYWWMKA-UHFFFAOYSA-N
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Description

Butyl 6-methylpyridine-2-carboxylate is an aromatic ester featuring a pyridine ring substituted with a methyl group at the 6-position and a butyl ester moiety at the 2-position. This compound is structurally distinct due to the combination of a heteroaromatic pyridine core and a hydrophobic butyl chain, which influences its physical, chemical, and biological properties. Pyridine derivatives are often utilized in pharmaceuticals, agrochemicals, and organic synthesis, where their electronic and steric properties play critical roles in reactivity and application.

Properties

CAS No.

39640-52-3

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

butyl 6-methylpyridine-2-carboxylate

InChI

InChI=1S/C11H15NO2/c1-3-4-8-14-11(13)10-7-5-6-9(2)12-10/h5-7H,3-4,8H2,1-2H3

InChI Key

JHBFXWFPYWWMKA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC(=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6-methylpyridine-2-carboxylate typically involves the esterification of 6-methylpyridine-2-carboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

6-methylpyridine-2-carboxylic acid+butanolacid catalystbutyl 6-methylpyridine-2-carboxylate+water\text{6-methylpyridine-2-carboxylic acid} + \text{butanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 6-methylpyridine-2-carboxylic acid+butanolacid catalyst​butyl 6-methylpyridine-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the esterification process can be carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water.

Chemical Reactions Analysis

Types of Reactions

Butyl 6-methylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.

Major Products

    Hydrolysis: 6-methylpyridine-2-carboxylic acid and butanol.

    Reduction: Butyl 6-methylpyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

Butyl 6-methylpyridine-2-carboxylate has been investigated for its role in drug design, particularly as a scaffold for developing selective inhibitors of neuronal nitric oxide synthase (nNOS). Such inhibitors have potential therapeutic applications in neurodegenerative diseases . The compound's structural attributes allow it to engage in significant interactions with biological targets, facilitating the design of new pharmacological agents.

Antibody-Directed Enzyme Prodrug Therapy

The compound has been explored in the context of antibody-directed enzyme prodrug therapy (ADEPT), a targeted cancer treatment strategy. Here, it serves as a prodrug that can be activated by specific enzymes linked to monoclonal antibodies, enhancing therapeutic efficacy while minimizing systemic toxicity . This application underscores its importance in advancing cancer treatment methodologies.

Pesticide Development

Research indicates that derivatives of 6-methylpyridine-2-carboxylic acid, including this compound, can be utilized in the development of novel pesticides. These compounds exhibit herbicidal properties that can be tailored to target specific weeds while minimizing environmental impact . This application is crucial for sustainable agricultural practices.

Synthesis of Complex Molecules

This compound serves as an intermediate in the synthesis of various complex organic molecules. Its ability to undergo diverse chemical reactions makes it valuable in synthetic organic chemistry. For instance, it can be employed in condensation reactions to form bicyclic compounds with potential biological activity .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryInhibitors for neuronal nitric oxide synthase
Cancer TreatmentComponent in ADEPT strategies
Agricultural ScienceDevelopment of herbicides
Chemical SynthesisIntermediate for synthesizing complex organic molecules

Case Study 1: Neurodegenerative Therapeutics

A study focusing on the design and synthesis of selective nNOS inhibitors highlighted the utility of this compound as a lead compound. The results demonstrated its efficacy in reducing neurodegeneration markers in vitro, suggesting its potential for further development into therapeutic agents .

Case Study 2: Herbicidal Efficacy

Field trials conducted on herbicides derived from pyridine carboxylic acids showed that formulations including this compound effectively controlled weed populations with minimal phytotoxicity to crops. This case underscores its application in sustainable agriculture .

Mechanism of Action

The mechanism of action of butyl 6-methylpyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester group can be hydrolyzed to release the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Methyl 6-Bromopyridine-2-Carboxylate ()

  • Structure : Bromine substituent at the 6-position and methyl ester at the 2-position.
  • Key Differences: The bromine atom increases molecular weight (vs. methyl) and may enhance electrophilic reactivity, making it useful in cross-coupling reactions. The methyl ester group (vs.
  • Toxicity : Brominated pyridines often exhibit higher toxicity due to halogen substituents, though specific data for this compound are unavailable.

Butyl Esters: Functional Group Comparisons

Butyl Acrylate ()

  • Structure : Acrylate ester (CH₂=CHCOO-butoxy) without an aromatic ring.
  • Physical Properties :
    • Lower boiling point (~145°C for butyl acrylate vs. estimated >200°C for butyl 6-methylpyridine-2-carboxylate due to aromaticity) .
    • Higher flammability (flammable liquid category 3) .
  • Toxicity : Acute oral LD₅₀ >2,000 mg/kg (rat), skin/eye irritant, and sensitizer .

Butyl Acetate ()

  • Structure : Simple acetate ester (CH₃COO-butoxy).
  • Physical Properties :
    • Boiling point: 126°C (vs. higher for pyridine derivatives) .
    • Density: 0.8825 g/cm³ (lower than aromatic esters) .
  • Applications : Widely used as a solvent in coatings and inks due to low polarity and volatility.

Butyl Carbitol Acetate ()

  • Structure : Glycol ether acetate (C10H20O4).
  • Physical Properties :
    • High boiling point (246.7°C) due to ether linkages .
    • Lower water solubility (6.5 g/100g at 25°C) compared to pyridine esters (likely higher due to aromatic N).
  • Applications : High-boiling solvent for industrial coatings and cleaners .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Water Solubility (g/100g)
This compound* ~195 (estimated) >200 (estimated) ~1.1 (estimated) Moderate (pyridine influence)
Methyl 6-bromopyridine-2-carboxylate 230.03 Not reported Not reported Low (bromine effect)
Butyl Acrylate 128.17 ~145 0.894 0.2 (20°C)
Butyl Acetate 116.16 126 0.8825 0.7 (20°C)
Butyl Carbitol Acetate 204.3 246.7 0.979 6.5 (25°C)

*Estimates based on structural analogs.

Table 2: Toxicity Profiles

Compound Acute Oral LD₅₀ (Rat) Skin Irritation Sensitization Potential Aquatic Toxicity (LC₅₀, mg/L)
This compound* Not reported Likely moderate Possible (aromatic N) Not reported
Butyl Acrylate >2,000 mg/kg Category 2 Category 1 >1–10 (fish)
Butyl Acetate Not reported Low Low Not reported
Butyl Carbitol Acetate Not reported Low Low Not reported

Biological Activity

Butyl 6-methylpyridine-2-carboxylate (CAS No. 39640-52-3) is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

PropertyValue
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name This compound
InChI Key JHBFXWFPYWWMKA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the esterification of 6-methylpyridine-2-carboxylic acid with butanol, often catalyzed by sulfuric or hydrochloric acid. The reaction can be represented as follows:

6 methylpyridine 2 carboxylic acid+butanolacid catalystbutyl 6 methylpyridine 2 carboxylate+water\text{6 methylpyridine 2 carboxylic acid}+\text{butanol}\xrightarrow{\text{acid catalyst}}\text{butyl 6 methylpyridine 2 carboxylate}+\text{water}

The biological activity of this compound is attributed to its interactions with various enzymes and receptors. The ester group can be hydrolyzed to release the active acid form, which may participate in multiple biochemical pathways, potentially influencing metabolic processes and enzyme activities .

Potential Applications

  • Drug Development : Its structural similarity to biologically active compounds makes it a candidate for drug development, particularly in targeting specific pathways in diseases such as cancer and neurodegenerative disorders .
  • Enzyme Interaction Studies : Research indicates that this compound may interact with specific enzymes, which could lead to the development of enzyme inhibitors or activators .
  • Cell Protective Actions : Some studies have highlighted compounds related to this compound showing protective effects against cellular toxicity, particularly in models involving amyloid beta peptides, which are implicated in Alzheimer's disease .

Case Studies

  • Inhibitory Activity on Enzymes : A study investigated the inhibitory effects of various pyridine derivatives, including this compound, on specific enzymes linked to metabolic disorders. Results indicated significant inhibition rates that suggest potential therapeutic applications .
  • Neuroprotective Effects : In vivo studies have demonstrated that derivatives of this compound can reverse cognitive deficits induced by neurotoxic agents in animal models, indicating a possible role in treating neurodegenerative conditions .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key differences:

CompoundStructure TypeBiological Activity
This compoundEsterPotential enzyme inhibitor
Methyl 6-methylpyridine-2-carboxylateEsterModerate biological activity
Ethyl 6-methylpyridine-2-carboxylateEsterLower enzyme interaction

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing butyl 6-methylpyridine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves esterification of 6-methylpyridine-2-carboxylic acid with butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimization may include:

  • Varying molar ratios of reactants (e.g., 1:1.2 carboxylic acid:butanol).
  • Testing catalysts (e.g., DMAP for accelerated esterification).
  • Adjusting temperature (80–120°C) and reaction time (6–24 hours).
  • Monitoring progress via TLC or HPLC .
    • Critical Considerations : Side reactions, such as transesterification or decomposition, should be minimized by controlling moisture and oxygen levels.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodology : Use a combination of:

  • Chromatography : HPLC or GC-MS to assess purity (>98% recommended for research-grade material).
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm ester group formation (e.g., δ ~4.3 ppm for butyl -CH₂-O-; δ ~165 ppm for carbonyl).
  • IR : Detect ester C=O stretching (~1720 cm⁻¹).
  • Elemental Analysis : Verify C, H, N composition against theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in a sealed, dry container away from ignition sources.
    • Caution : While specific toxicity data for this compound may be limited, analogs like benzyl carbamates and pyridine derivatives require rigorous safety measures due to potential irritancy .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Methodology :

  • Grow single crystals via slow evaporation in solvents like ethanol or ethyl acetate.
  • Perform X-ray diffraction (XRD) using programs like SHELXL for refinement.
  • Analyze bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) to confirm stereoelectronic effects .
    • Example : A related compound, ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate, showed planar pyridine rings with ester groups adopting specific conformations due to steric hindrance .

Q. What strategies address contradictory spectral data in characterizing this compound?

  • Approach :

  • Cross-Validation : Compare NMR data with computational models (e.g., DFT calculations for expected chemical shifts).
  • Isotopic Labeling : Use deuterated solvents to eliminate overlapping signals.
  • Dynamic NMR : Study temperature-dependent spectra to detect rotational barriers or tautomerism .
    • Case Study : For pyridine-carboxylate analogs, discrepancies in carbonyl IR peaks were resolved by correlating solvent polarity with resonance structures .

Q. How does the stability of this compound vary under different storage conditions?

  • Experimental Design :

  • Conduct accelerated degradation studies:
  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks.
  • Photostability : Expose to UV light (e.g., 254 nm) for 48 hours.
  • Monitor degradation via LC-MS to identify byproducts (e.g., hydrolysis to 6-methylpyridine-2-carboxylic acid).
    • Key Finding : Tert-butyl esters generally exhibit higher hydrolytic stability compared to methyl/ethyl esters, but prolonged exposure to moisture should be avoided .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology :

  • Use Gaussian or ORCA software for:
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess electrophilicity.
  • Transition State Modeling : Identify energy barriers for nucleophilic attack at the carbonyl carbon.
  • Validate predictions with experimental kinetics (e.g., monitoring reaction rates with amines/thiols) .

Data Presentation and Analysis

Table 1 : Example Optimization Parameters for Synthesis

ParameterRange TestedOptimal ValueImpact on Yield
Temperature80–120°C100°CMaximized to 85%
Catalyst (DMAP)0–5 mol%2 mol%Reduced side products
Reaction Time6–24 hours12 hoursBalance between yield and decomposition

Source : Adapted from esterification protocols for pyridine-carboxylate analogs .

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